molecular formula C11H13N3O B8166149 4-Ethoxy-2-(1H-pyrazol-1-yl)aniline

4-Ethoxy-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B8166149
M. Wt: 203.24 g/mol
InChI Key: WOVSUZUJVNDKGZ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(1H-pyrazol-1-yl)aniline is a chemical compound of significant interest in scientific research, primarily serving as a versatile building block or key intermediate in medicinal chemistry. Compounds featuring an aniline moiety linked to a pyrazole ring are frequently employed in the discovery and optimization of new therapeutic agents. Scientific literature indicates that structurally similar molecules are valuable scaffolds in the development of potent and selective kinase inhibitors . For instance, research has demonstrated the use of such cores in creating inhibitors for proteins like MPS1 (also known as TTK), a kinase that is a crucial component of the spindle assembly checkpoint and a target of interest in oncology . The presence of both the aniline and the pyrazole group provides points for strategic functionalization, allowing researchers to fine-tune the molecule's properties and target specificity during lead optimization campaigns . The market for related pyrazol-aniline intermediates is witnessing steady growth, driven by R&D investments in high-performance chemicals for the pharmaceutical and agrochemical sectors . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-4-5-10(12)11(8-9)14-7-3-6-13-14/h3-8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVSUZUJVNDKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Ethoxy-2-(1H-pyrazol-1-yl)aniline serves as a building block for synthesizing pharmaceutical compounds. Its structural features allow it to be modified into various derivatives with potential therapeutic effects, particularly in targeting specific diseases. The compound has been investigated for its anti-cancer properties, where derivatives have shown potent antiproliferative activity against various cancer cell lines without affecting normal cells .

Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. This modulation can lead to altered biological pathways relevant to disease processes, making it a valuable candidate for drug development.

Materials Science

Development of New Materials
In materials science, this compound is utilized in creating materials that exhibit unique properties such as enhanced conductivity or fluorescence. Its chemical structure allows for modifications that can tailor the physical properties of the resulting materials, making them suitable for various applications including electronic devices and sensors.

Biological Studies

Biochemical Assays and Enzyme Interactions
This compound is employed in biological studies as a probe in biochemical assays. It can be used to investigate enzyme interactions and the effects of various modifications on biological activity. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anti-Cancer Activity : In vivo studies demonstrated that derivatives of this compound could inhibit tumor growth in mouse models without systemic toxicity, indicating its potential as an anti-cancer agent .
  • Enzyme Inhibition : Research has shown that certain derivatives can effectively inhibit enzymes critical for cancer cell proliferation, suggesting their utility in developing targeted therapies .
  • Material Properties : Investigations into the synthesis of new materials incorporating this compound revealed enhanced electrical conductivity and fluorescence properties, paving the way for innovative applications in electronics.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline (CAS 1014020-15-5): Features a nitro (–NO₂) and fluoro (–F) group, both electron-withdrawing, which increase the acidity of the aniline amino group compared to ethoxy .

4-(1H-Pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride : The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, enhancing stability under acidic conditions but reducing nucleophilicity .

2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1): A methyl (–CH₃) group provides moderate electron-donating effects, less pronounced than ethoxy, resulting in intermediate reactivity .

Electronic and Reactivity Comparison

Compound Substituents Electronic Effects Key Reactivity Traits
4-Ethoxy-2-(1H-pyrazol-1-yl)aniline –OCH₂CH₃ (para), pyrazole (ortho) Electron-donating (ethoxy) Enhanced nucleophilicity, moderate solubility in polar solvents
4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline –F, –NO₂ Electron-withdrawing High acidity, reduced aromatic reactivity
4-(1H-Pyrazol-1-yl)-2-(trifluoromethyl)aniline –CF₃ Strong electron-withdrawing Stabilized in acidic conditions, low nucleophilicity
2-Methyl-4-(1H-pyrazol-1-yl)aniline –CH₃ Weak electron-donating Moderate reactivity, higher lipophilicity

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-2-(1H-pyrazol-1-yl)aniline, and what experimental conditions are critical for optimizing yield?

Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example:

  • Nucleophilic substitution : Reacting 2-nitro-4-ethoxy-aniline with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C, followed by nitro-group reduction using Pd/C and H₂ or NaBH₄ .
  • Coupling reactions : Suzuki-Miyaura coupling of a boronic acid-functionalized pyrazole with a halogenated ethoxy-aniline precursor (e.g., 4-ethoxy-2-bromoaniline) using Pd(PPh₃)₄ as a catalyst in toluene/EtOH .

Q. Critical Parameters :

  • Temperature control during substitution to minimize side reactions.
  • Catalyst loading (1–5 mol%) and solvent purity for coupling efficiency.
  • Post-reduction purification via column chromatography (e.g., silica gel, eluent: hexane/EtOAc) to isolate the amine .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. Key signals include:
    • Aromatic protons (δ 6.5–8.0 ppm) and ethoxy methylene (δ 4.0–4.5 ppm).
    • Pyrazole protons (δ 7.2–8.1 ppm) .
  • X-Ray Crystallography : Single-crystal analysis using SHELX programs to resolve molecular geometry and hydrogen-bonding networks (e.g., S(6) ring motifs) .
  • HPLC-MS : Purity assessment (≥95%) with C18 columns and ESI+ ionization .

Q. How does the ethoxy group influence the compound’s solubility and reactivity in nucleophilic reactions?

Answer: The ethoxy group enhances:

  • Solubility : Increased polarity improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-ethoxy analogs .
  • Electron-Donating Effects : Activates the aromatic ring for electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the ethoxy group.
  • Steric Hindrance : The ethoxy’s bulk may slow reactions at adjacent positions, requiring optimized stoichiometry or elevated temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the coordination behavior of this compound in transition metal complexes?

Answer:

  • Ligand Design : The pyrazole nitrogen and aniline amine serve as bidentate donors. DFT calculations (B3LYP/6-31G*) model metal-ligand bond lengths and electronic transitions .
  • Applications : Platinum(II) cyclometalated complexes for OLEDs or photocatalytic studies. Key metrics include HOMO-LUMO gaps and emission spectra .

Q. Example Workflow :

Optimize ligand geometry using Gaussian 02.

Simulate metal coordination (e.g., PtCl₂) in vacuo.

Compare computed IR/Raman spectra with experimental data to validate models .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected regioselectivity in derivatization)?

Answer:

  • Regioselectivity Analysis : If DFT predicts preferential substitution at the 5-position but experiments show 3-substitution:
    • Re-examine solvent effects (e.g., protic vs. aprotic) using COSMO-RS simulations.
    • Verify steric maps (e.g., Hirshfeld surfaces) to identify π-π or hydrogen-bonding interactions influencing reactivity .
  • Validation : Use NOESY NMR or X-ray crystallography to confirm molecular conformations .

Q. How can this compound be integrated into high-throughput screening for antimicrobial activity?

Answer:

  • Derivative Synthesis : Prepare analogs via Mannich reactions (e.g., introducing alkyl/aryl groups at the aniline NH₂) .
  • Assay Design :
    • Microdilution assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
    • SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with MIC data .

Table 1 : Example Reaction Conditions for Antimicrobial Derivative Synthesis

Reaction TypeReagents/ConditionsYield (%)Reference
MannichFormaldehyde, morpholine, EtOH, Δ65–78
AcylationAcetyl chloride, pyridine, 0°C82

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling amine vapors.
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Q. How do steric and electronic effects of the pyrazole moiety influence the compound’s fluorescence properties?

Answer:

  • Steric Effects : Bulky pyrazole substituents reduce aggregation-induced quenching in solid-state luminescence.
  • Electronic Effects : Pyrazole’s electron-withdrawing nature stabilizes excited states, shifting emission to longer wavelengths (e.g., 450–500 nm) .

Q. Experimental Validation :

  • Measure fluorescence quantum yields in THF vs. solid state.
  • Compare with analogs lacking the pyrazole group .

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